Halicin

Descripción general

Descripción

Halicina, originalmente conocida como SU-3327, es un compuesto que inicialmente se investigó por su potencial como fármaco antidiabético. ganó una atención significativa cuando la inteligencia artificial la identificó como un potente antibiótico de amplio espectro. Halicina exhibe propiedades antibacterianas únicas, lo que la convierte en un candidato prometedor en la lucha contra las bacterias resistentes a los antibióticos .

Aplicaciones Científicas De Investigación

Halicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los anillos de tiadiazol y tiazol.

Biología: Investigado por sus efectos en las membranas celulares bacterianas y su potencial para interrumpir la homeostasis bacteriana.

Medicina: Explorado como un potente antibiótico contra bacterias multirresistentes, incluidas cepas de Escherichia coli, Staphylococcus aureus y Mycobacterium tuberculosis.

Industria: Aplicaciones potenciales en el desarrollo de nuevos recubrimientos y materiales antibacterianos .

Mecanismo De Acción

Halicina ejerce sus efectos antibacterianos a través de un mecanismo único:

Disrupción del gradiente electroquímico: Halicina interrumpe la capacidad de las bacterias para mantener un gradiente electroquímico a través de sus membranas celulares. Este gradiente es esencial para la producción de trifosfato de adenosina (ATP), que es crucial para la supervivencia bacteriana.

Secuestro de hierro: Halicina interfiere con la capacidad de la célula bacteriana para regular la homeostasis del hierro, lo que lleva a una interrupción del equilibrio del pH y, en última instancia, a la muerte de la célula bacteriana

Análisis Bioquímico

Biochemical Properties

Halicin exerts its antibacterial effects by disrupting the transmembrane electrochemical gradient and upregulating bacterial genes responsible for iron homeostasis . This triggers a disturbance in the pH regulation across the bacterial cell membrane, which halts bacterial growth .

Cellular Effects

This compound has been found to have a significant effect on the intestinal microbial composition . It also has a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens .

Molecular Mechanism

The molecular mechanism of this compound involves the disruption of the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane, effectively halting bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be poorly absorbed and quickly eliminated in vivo . Despite this, it has a significant effect on the intestinal microbial composition and causes a faster recovery .

Dosage Effects in Animal Models

Toxicology studies have confirmed that this compound exhibits low acute toxicity . At a high dose of 201.8 mg/kg, test rats exhibited weight loss and slight renal inflammation .

Metabolic Pathways

This compound is involved in the metabolic pathways that disrupt the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane .

Transport and Distribution

This compound is poorly absorbed and quickly eliminated in vivo . This suggests that its transport and distribution within cells and tissues are limited.

Subcellular Localization

Given its mechanism of action, it is likely to interact with the bacterial cell membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Halicina implica la formación de un sistema de anillo de 1,3,4-tiadiazol. Los pasos clave incluyen:

Formación del anillo de tiadiazol: Esto generalmente se logra mediante la reacción de tiosemicarbazida con disulfuro de carbono, seguido de ciclización.

Introducción del grupo nitro: El grupo nitro se introduce mediante reacciones de nitración, a menudo utilizando ácido nítrico o una mezcla nitrante.

Formación del anillo de tiazol: El paso final implica la formación del anillo de tiazol, que se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.

Métodos de producción industrial: La producción industrial de Halicina probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluiría:

Ampliación de las reacciones: Asegurarse de que las reacciones se puedan llevar a cabo a gran escala sin una pérdida significativa de rendimiento.

Purificación: Utilizar técnicas como la recristalización, la cromatografía y la destilación para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: Halicina experimenta varias reacciones químicas, que incluyen:

Oxidación: Halicina puede sufrir reacciones de oxidación, particularmente en los átomos de azufre en su estructura.

Reducción: El grupo nitro en Halicina se puede reducir a un grupo amino en condiciones apropiadas.

Sustitución: Halicina puede participar en reacciones de sustitución, donde los grupos funcionales en su estructura son reemplazados por otros grupos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidrógeno gaseoso en presencia de un catalizador o borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada

Productos principales:

Productos de oxidación: Sulfóxidos y sulfonas.

Productos de reducción: Derivados de amina.

Productos de sustitución: Varían dependiendo de los sustituyentes introducidos

Comparación Con Compuestos Similares

Halicina destaca por su mecanismo de acción único y su eficacia contra un amplio espectro de bacterias resistentes a los antibióticos. Los compuestos similares incluyen:

Ciprofloxacina: Un antibiótico de uso común que se dirige a la ADN girasa bacteriana, pero es menos eficaz contra ciertas cepas resistentes.

Vancomicina: Un antibiótico que inhibe la síntesis de la pared celular, pero tiene un mecanismo diferente al de Halicina.

La capacidad de Halicina para interrumpir el gradiente electroquímico y la homeostasis del hierro la convierte en un candidato novedoso y prometedor en la lucha contra la resistencia a los antibióticos .

Propiedades

IUPAC Name |

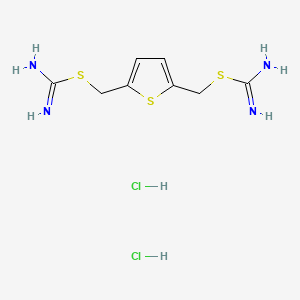

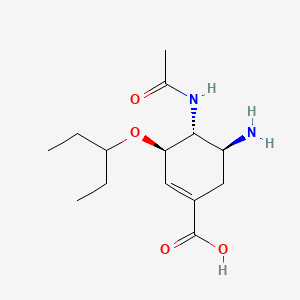

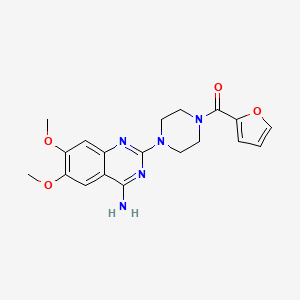

5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBNZBOOHHVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474254 | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40045-50-9 | |

| Record name | 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40045-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Halicin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

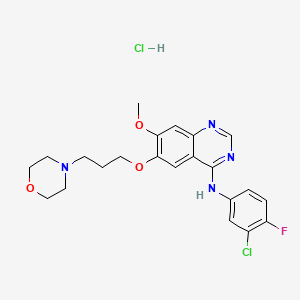

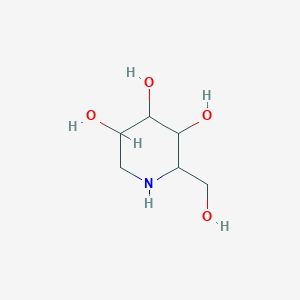

![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)

![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)